![molecular formula C16H17N5OS B2702079 N-methyl-2-{[5-methyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-phenylacetamide CAS No. 896291-58-0](/img/structure/B2702079.png)
N-methyl-2-{[5-methyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-phenylacetamide
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Overview
Description
The compound contains a pyrrole ring, which is a five-membered aromatic heterocycle, like the one found in many important biomolecules like heme. Pyrrole rings are known to be a part of many pharmaceuticals and are considered a resourceful small molecule in key medicinal hetero-aromatics .
Chemical Reactions Analysis
The reactivity of this compound would be influenced by its functional groups. For instance, the pyrrole ring might undergo electrophilic substitution reactions .Scientific Research Applications
Synthesis and Pharmacological Potential
- Synthesis of Pyrolin Derivatives: Research into derivatives of 1,2,4-triazol, including compounds similar to the queried molecule, has shown significant synthetic and pharmacological potential. The synthesis process involves stages that lead to compounds with potential biological activities, including anti-exudative properties. This suggests that compounds with similar structures may have utility in developing new medications with minimized toxicity and enhanced effectiveness (Chalenko et al., 2019).
Antimicrobial Activity
- Thiazolidin-4-One Derivatives: A series of compounds related to the queried molecule demonstrated significant antimicrobial activity against a range of bacterial and fungal strains. This indicates the potential of such derivatives in combating microbial infections and exploring new antimicrobial agents (Baviskar et al., 2013).
Antitumor and Antioxidant Activities
- Bis-2-(5-Phenylacetamido-1,2,4-Thiadiazol-2-Yl)Ethyl Sulfide Analogs: Compounds structurally related to the queried molecule have been evaluated as glutaminase inhibitors, showing potential in attenuating tumor growth in vitro and in mouse models. This highlights the compound's relevance in cancer research and the search for novel antitumor agents (Shukla et al., 2012).
Antiviral and Virucidal Activities
- Triazole Derivatives: Research into 2-[(4-Methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide derivatives has shown potential in reducing viral replication of human adenovirus and ECHO-9 virus, indicating the importance of such compounds in developing antiviral therapies (Wujec et al., 2011).
Mechanism of Action
Target of Action
Compounds with similar structures, such as pyrazoles, pyrazolines, and indazoles, have been found to have multiple biological activities .
Mode of Action
It’s known that pyrazoles can modify through nucleophilic and electrophilic substitution reactions .
Biochemical Pathways
It’s known that sulfur-containing azoles can affect multiple biological pathways .
Result of Action
It’s known that pyrazoles and their derivatives have multiple biological activities .
Safety and Hazards
Future Directions
The future research directions could involve studying the biological activity of this compound and optimizing its structure for enhanced activity and selectivity. For instance, further structural optimization of 2,5-dimethylpyrrole derivatives could lead to improved production and quality control of monoclonal antibodies .
properties
IUPAC Name |
N-methyl-2-[(5-methyl-4-pyrrol-1-yl-1,2,4-triazol-3-yl)sulfanyl]-N-phenylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N5OS/c1-13-17-18-16(21(13)20-10-6-7-11-20)23-12-15(22)19(2)14-8-4-3-5-9-14/h3-11H,12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JTODAQGIUNVRBF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(N1N2C=CC=C2)SCC(=O)N(C)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N5OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>49.1 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID51086549 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
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